molecular formula C16H18ClNO2 B12493436 2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol CAS No. 115514-78-8

2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol

Cat. No.: B12493436
CAS No.: 115514-78-8
M. Wt: 291.77 g/mol
InChI Key: RGEKSGSRGHLZBH-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol is an organic compound with a complex structure that includes a phenylethanol backbone and a substituted benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methoxybenzylamine with phenylethanol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-4-methoxybenzyl)amino]benzoic acid
  • 4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinyl)methyl-5-pyrimidine carboxamide
  • 2-[(3-Chloro-4-isopropoxybenzyl)amino]benzoic acid

Uniqueness

2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylethanol backbone with a substituted benzylamino group allows for diverse chemical reactivity and potential biological activity .

Properties

CAS No.

115514-78-8

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)methylamino]-1-phenylethanol

InChI

InChI=1S/C16H18ClNO2/c1-20-16-8-7-12(9-14(16)17)10-18-11-15(19)13-5-3-2-4-6-13/h2-9,15,18-19H,10-11H2,1H3

InChI Key

RGEKSGSRGHLZBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)Cl

Origin of Product

United States

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